Hydrazinosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinosuccinate is a compound that features a hydrazide moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazinosuccinate can be synthesized through the oxidation of L-aspartic acid to N-hydroxy-aspartic acid, followed by acetylation and subsequent elimination reactions. The process involves several key enzymes, including flavin-dependent oxygenase and adenylosuccinate lyase . The reaction conditions typically require specific pH levels and temperatures to ensure the proper functioning of these enzymes.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the same biochemical pathways as those used in laboratory settings. The scalability of these methods depends on the availability of the necessary enzymes and the optimization of reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Hydrazinosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydrazide moiety, which is highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydrazide group is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetylhydrazine .
Scientific Research Applications
Hydrazinosuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of hydrazinosuccinate involves its interaction with specific enzymes and molecular targets. The compound’s effects are mediated through the formation and cleavage of nitrogen-nitrogen bonds, which are crucial for its biological activity. The pathways involved include the oxidation of L-aspartic acid and subsequent acetylation reactions .
Comparison with Similar Compounds
Hydrazinosuccinate can be compared to other compounds with similar structures, such as:
Valanimycin: Contains a nitrogen-nitrogen bond and is known for its antimicrobial properties.
Kutzneride: Another compound with a hydrazide moiety, used in various biochemical studies.
Fosfazinomycin: Shares a similar biosynthetic pathway and has applications in antimicrobial research.
The uniqueness of this compound lies in its specific enzymatic pathways and the variety of reactions it can undergo, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
92751-07-0 |
---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-hydrazinylbutanedioic acid |
InChI |
InChI=1S/C4H8N2O4/c5-6-2(4(9)10)1-3(7)8/h2,6H,1,5H2,(H,7,8)(H,9,10) |
InChI Key |
RLFYROFKMULBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.